5-Butyl-5-(butylthiomethyl)barbituric acid sodium salt
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Overview
Description
5-Butyl-5-(butylthiomethyl)barbituric acid sodium salt is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine skeleton. Barbituric acid itself is not pharmacologically active, but its derivatives, such as this compound, have significant applications in medicine and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-(butylthiomethyl)barbituric acid sodium salt typically involves the alkylation of barbituric acid derivatives. The reaction conditions often include the use of strong bases like sodium hydride or sodium amide to deprotonate the barbituric acid, followed by the addition of butylthiomethyl halides to introduce the butylthiomethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-5-(butylthiomethyl)barbituric acid sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the butylthiomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of new alkylated derivatives.
Scientific Research Applications
5-Butyl-5-(butylthiomethyl)barbituric acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential use as a sedative or anesthetic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Butyl-5-(butylthiomethyl)barbituric acid sodium salt involves its interaction with the central nervous system. It acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory effects and sedation. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of ion channels and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-(1-methyl-2-butenyl)barbituric acid: Another barbituric acid derivative with sedative properties.
5-sec-Butyl-5-ethylbarbituric acid sodium salt: Known for its use as a sedative and hypnotic agent.
Uniqueness
5-Butyl-5-(butylthiomethyl)barbituric acid sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its butylthiomethyl group provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
67050-24-2 |
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Molecular Formula |
C13H21N2NaO3S |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
sodium;5-butyl-5-(butylsulfanylmethyl)-4,6-dioxo-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C13H22N2O3S.Na/c1-3-5-7-13(9-19-8-6-4-2)10(16)14-12(18)15-11(13)17;/h3-9H2,1-2H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI Key |
DZVRADPLBYXDOQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1(C(=O)NC(=NC1=O)[O-])CSCCCC.[Na+] |
Origin of Product |
United States |
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